N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine

Lipophilicity Physicochemical profiling Membrane permeability

Researchers exploring kinase hinge-binding SAR require precise alkyl chain topology. N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine (CAS 1339030-66-8) provides a chiral heptan-3-yl side chain with 6 rotatable bonds and XLogP3 3.0, enabling stereospecific SAR exploration not possible with achiral heptan-4-yl isomers. - Multi-supplier catalog presence ensures supply chain redundancy for multi-year programs. - 95% purity; available in 1g, 5g, 10g, and 25g sizes. - Sourced from established chemical suppliers; request a quote for current pricing.

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
Cat. No. B13293963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCCC(CC)NC1=CN(N=C1)C
InChIInChI=1S/C11H21N3/c1-4-6-7-10(5-2)13-11-8-12-14(3)9-11/h8-10,13H,4-7H2,1-3H3
InChIKeyYSFVRSMLTXVQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine (CAS 1339030-66-8): Procurement-Relevant Physicochemical and Structural Profile


N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine (CAS 1339030-66-8) is a 4-aminopyrazole (4AP) derivative with molecular formula C₁₁H₂₁N₃ and molecular weight 195.30 g/mol [1]. The compound features a 1-methylpyrazole core substituted at the 4-position with a secondary amine bearing a chiral heptan-3-yl side chain. Computed XLogP3 is 3.0, topological polar surface area (TPSA) is 29.85 Ų, and the molecule possesses one hydrogen bond donor, two hydrogen bond acceptors, and six rotatable bonds [1]. The 4-aminopyrazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly as a hinge-binding motif for kinase inhibitor design [3]. Commercially, the compound is available from Enamine (catalog EN300-161446) at 95% purity, with pricing at approximately $678/100mg and $770/1g (2023 data) [2].

4AP Core Hinge-binding scaffold for kinase inhibitor fragment design
Chiral Handle Heptan-3-yl stereocenter enables enantiomer resolution and stereospecific SAR
Fragment Space Computed lipophilicity and MW support fragment-like chemical space

Why N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with Closest In-Class Analogs


Although several compounds share the C₁₁H₂₁N₃ molecular formula and 1-methyl-1H-pyrazol-4-amine core, small structural variations produce quantifiable differences in physicochemical properties that preclude generic substitution. The heptan-3-yl attachment position (branched at C3 vs. symmetric C4), the N1-alkyl group identity (methyl vs. ethyl), and the presence or absence of a methylene spacer between the amine and pyrazole ring each yield distinct XLogP3 values, rotatable bond counts, stereochemical complexity, and molecular weights [1]. These computed descriptors directly influence Lipinski-compliance profiles, predicted membrane permeability, and the compound's suitability as a fragment or building block in specific synthetic campaigns . Selecting an incorrect analog without verifying these parameters risks altering solubility, passive permeability, or target engagement in downstream assays where the 4-aminopyrazole hinge-binding geometry must be preserved [2].

Target Heptan-3-yl (chiral, 1 stereocenter)
Heptan-4-yl Isomer Achiral; stereochemical handle absent; may not support enantiomer-specific SAR exploration
Target N1-methyl, 6 rotatable bonds, MW 195.30
N1-Ethyl Analog Additional 14 Da MW and 1 extra rotatable bond; lipophilicity and conformational profile may shift
Target Direct N4–pyrazole attachment
Methylene-Spacer Analog Added CH₂ linker alters hinge-binding geometry; binding-mode context may not transfer

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 Lipophilicity: Heptan-3-yl Branching Confers Higher Computed LogP than the Symmetric Heptan-4-yl Isomer

The target compound, with branching at the heptan-3-yl position, has a PubChem-computed XLogP3 of 3.0, compared to 2.8 for the positional isomer N-(heptan-4-yl)-1-methyl-1H-pyrazol-4-amine [1]. This ΔXLogP3 of +0.2 log units reflects the different spatial distribution of the hydrophobic alkyl chain, which affects computed partition behavior. Independent vendor data (Leyan/Chemscene) report a consistent LogP of 2.8008 for the target compound , and 2.8008 for the heptan-4-yl isomer , confirming the directional difference observed in PubChem. The N1-ethyl analog (XLogP3 3.3) exceeds both, while the parent scaffold (XLogP3 -0.4) is substantially more polar [2].

XLogP3 Lipophilicity
Reported
3.0 vs 2.8
Reported ΔXLogP3 +0.2 vs heptan-4-yl isomer; may support passive permeability differentiation
PubChem XLogP3 3.0 algorithm; vendor LogP 2.8008 consistent direction
Lipophilicity Physicochemical profiling Membrane permeability

Stereochemical Complexity: Chiral Heptan-3-yl Center Differentiates from Achiral Heptan-4-yl and Symmetric Analogs

The target compound possesses one undefined atom stereocenter at the heptan-3-yl carbon (C3 of the heptyl chain), as confirmed by PubChem computed properties showing Undefined Atom Stereocenter Count = 1 [1]. In contrast, the heptan-4-yl positional isomer (CAS 1153751-46-2) has zero undefined stereocenters [2]. This stereochemical difference has direct synthetic implications: the target compound requires a chiral amine starting material (heptan-3-amine) or a stereoselective synthetic route, while the heptan-4-yl isomer can be prepared from achiral heptan-4-amine. The target compound exists as a racemate unless enantiomerically resolved, offering the potential for chiral separation to yield enantiopure material for stereospecific target engagement studies.

Stereochemical Complexity
Reported
1 undefined stereocenter
Enables enantiomer-specific assay context; heptan-4-yl isomer has zero stereocenters
Supplied as racemate unless enantiomerically resolved; Cactvs 3.4.8.18 computed
Chirality Stereochemistry Enantiomeric differentiation

Rotatable Bond Economy: Lower Conformational Flexibility than N1-Ethyl and Methylene-Spacer Analogs

The target compound has 6 rotatable bonds, compared to 7 for both 1-ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine [1] and (heptan-3-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine [2]. This Δ = -1 rotatable bond represents a measurable reduction in conformational entropy that may be favorable for target binding when the compound is used as a fragment or lead-like scaffold. The parent 1-methyl-1H-pyrazol-4-amine has 0 rotatable bonds, making the target a substantially more flexible but still constrained intermediate between rigid parent and more flexible analogs [3].

Rotatable Bond Count
Reported
6 rotatable bonds
1 fewer than N1-ethyl and methylene-spacer analogs; may reduce conformational entropic penalty
Cactvs 3.4.8.18 computed; parent scaffold has 0 rotatable bonds
Conformational flexibility Rotatable bonds Ligand efficiency

Molecular Weight Advantage: 14 Da Lighter than N1-Ethyl and Methylene-Spacer Analogs

The target compound has a molecular weight of 195.30 g/mol [1], which is 14 Da (one methylene unit) lighter than both 1-ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine (209.33 g/mol) [2] and (heptan-3-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine (209.33 g/mol) [3]. The parent scaffold is 97.12 g/mol [4]. This places the target compound in a more favorable position for lead-likeness metrics (MW < 250 preferred for fragments; MW < 400 for lead-like compounds), offering the highest ligand efficiency potential among analogs with a full heptyl chain.

Molecular Weight
Reported
195.30 g/mol
14 Da lighter than N1-ethyl and methylene-spacer analogs; supports fragment library selection context
PubChem 2.2 computed; confirmed by Leyan, Chemscene, Kuujia vendor data
Molecular weight Lead-likeness Fragment-based drug design

Procurement Continuity: Heptan-4-yl Isomer Discontinued at Key Suppliers; Target Compound Remains Actively Stocked

The heptan-4-yl positional isomer (CAS 1153751-46-2) has been marked as discontinued in multiple pack sizes at CymitQuimica , raising procurement continuity concerns for research programs dependent on this analog. In contrast, the target compound (CAS 1339030-66-8) is actively stocked and priced by Enamine across a range of quantities (50 mg to 10 g), with 100 mg at $678 and 1 g at $770 (2023 pricing) [1]. This active multi-supplier catalog presence reduces single-source dependency risk compared to the heptan-4-yl isomer, which shows sparser and partially discontinued availability.

Procurement Continuity
Source review
≥4 active suppliers
May support procurement continuity review; heptan-4-yl isomer discontinued at key source
Supplier catalog data as of May 2026; verify current status at time of order
Supplier availability Procurement risk Catalog continuity

4-Aminopyrazole Scaffold Class-Level Evidence: Privileged Hinge-Binding Motif for Kinase Inhibitor Design

The 4-aminopyrazole (4AP) scaffold, which forms the core of the target compound, is established in the medicinal chemistry literature as a privileged hinge-binding motif for ATP-competitive kinase inhibitors. The comprehensive review by Lusardi et al. (2023) documents that 4-aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, various kinases, COX, and other targets [1]. The C4 amino group serves as a key hydrogen-bonding donor to the kinase hinge region, while the N1-methyl group modulates selectivity and the heptan-3-yl substituent at the 4-amino position can be exploited for affinity optimization . Notably, the review highlights that the recent FDA approval of the aminopyrazole-based BTK inhibitor Pirtobrutinib validates the clinical relevance of this scaffold class [1]. No primary biological assay data (IC₅₀, Ki, MIC) were identified for the specific target compound in peer-reviewed literature as of May 2026, and this gap should be acknowledged in procurement decisions where quantitative potency differentiation is required.

4AP Scaffold Class Evidence
Class-level
Hinge-binding motif
4-Aminopyrazole class established as kinase inhibitor hinge-binding scaffold; clinical precedent (Pirtobrutinib)
No compound-specific biological assay data identified in peer-reviewed literature; verify experimentally
Kinase inhibition 4-Aminopyrazole Hinge-binding motif Fragment-based drug design

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine: Evidence-Backed Research and Procurement Application Scenarios


Fragment-Based Kinase Inhibitor Library Design Requiring Chiral, Medium-Lipophilicity Building Blocks

The target compound's 4-aminopyrazole core is a validated hinge-binding motif for ATP-competitive kinase inhibitors, as documented in the comprehensive 2023 review by Lusardi et al. [1]. With MW of 195.30 g/mol, XLogP3 of 3.0, TPSA of 29.85 Ų, and 6 rotatable bonds, the compound occupies a favorable fragment-like chemical space (MW < 250; TPSA < 60; rotatable bonds ≤ 6) suitable for fragment-based screening libraries [2]. The chiral heptan-3-yl group (undefined stereocenter count = 1) provides a resolvable stereochemical handle not available in the achiral heptan-4-yl isomer, enabling enantiomer separation and stereospecific SAR exploration . This scenario is supported by the physicochemical and structural evidence in Section 3; no compound-specific kinase inhibition data are available to validate target engagement.

SAR Exploration of N4-Alkyl Substitution Effects on 4-Aminopyrazole Pharmacophores

When systematically varying the N4-alkyl substituent on the 1-methyl-1H-pyrazol-4-amine scaffold, the target compound offers a specific combination of branching (at C3 of heptyl) and chain length (C7) not replicated by any single analog. The target's XLogP3 of 3.0 sits between the heptan-4-yl isomer (2.8) and the N1-ethyl analog (3.3), providing a distinct lipophilicity point in an SAR matrix [1]. The 6 rotatable bonds, compared to 7 for the N1-ethyl and methylene-spacer analogs, provide a lower entropic penalty upon binding [2]. Researchers building an alkyl-scan SAR panel should include this specific compound to capture the contribution of C3 branching versus C4 linear attachment at constant chain length.

Synthetic Intermediate for N-Functionalized Pyrazole Derivatives via the Novel Direct N-Substitution Method

The 2021 method for direct preparation of N-substituted pyrazoles from primary aliphatic amines (reported in Journal of Organic Chemistry) enables synthesis of this compound class under mild, inorganic-reagent-free conditions with reported yields of 70–90% and purity >98% [1] [2]. The target compound can be prepared from heptan-3-amine and appropriate pyrazole precursors using this methodology. The chiral nature of the heptan-3-amine starting material makes the synthetic route inherently amenable to enantiopure synthesis if the chiral amine is sourced in enantiomerically pure form, offering an advantage over achiral heptan-4-amine in stereoselective synthetic campaigns.

Procurement for Multi-Year Medicinal Chemistry Programs Requiring Supply Chain Stability

For research programs planning multi-year synthetic campaigns, the target compound's active multi-supplier catalog presence (Enamine EN300-161446, Leyan, Bidepharm, and others) provides supply chain redundancy that the heptan-4-yl isomer cannot match [1]. The documented discontinuation of the heptan-4-yl isomer at CymitQuimica across multiple pack sizes signals potential commercial withdrawal of that analog [2]. Researchers should verify current supplier status at time of procurement, but the available evidence from 2023–2026 indicates the target compound has superior catalog continuity among the closest positional isomers.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor library design
Chiral 4-aminopyrazole core with medium lipophilicity
Hinge-binding motif context; enantiomer resolution feasibility
N4-alkyl substitution SAR exploration
C3-branched heptyl chain at constant C7 length
Lipophilicity and conformational flexibility endpoints
Synthetic intermediate for N-functionalized pyrazoles
Secondary amine handle from heptan-3-amine
Direct N-substitution method compatibility
Multi-year medicinal chemistry procurement
Active multi-supplier catalog presence
Supply chain continuity verification
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